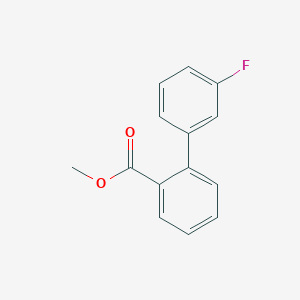

Methyl 2-(3-fluorophenyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(3-fluorophenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMBRWHCERIKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves direct esterification of 2-(3-fluorophenyl)benzoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, typically conducted at reflux (60–80°C) for 6–12 hours.

Reaction Conditions:

-

Molar Ratio: 1:10 (acid:methanol)

-

Catalyst: 5% H₂SO₄ (v/v)

Mechanistic Insight:

Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, forming the ester.

Limitations:

-

Requires anhydrous conditions to prevent hydrolysis.

-

Prolonged heating may degrade acid-sensitive fluorophenyl groups.

Suzuki-Miyaura Cross-Coupling for Direct Aryl Substitution

Palladium-Catalyzed Coupling

This method constructs the 2-(3-fluorophenyl)benzoate skeleton via coupling between methyl 2-bromobenzoate and 3-fluorophenylboronic acid.

Typical Protocol:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ (2 equiv)

Advantages:

-

High regioselectivity due to orthogonal coupling sites.

-

Compatible with diverse boronic acids for structural diversification.

Challenges:

-

Sensitivity to oxygen necessitates inert atmospheres.

-

Boronic acid precursors may require pre-synthesis.

Friedel-Crafts Acylation Followed by Fluorination

Acylation of Benzene Derivatives

A two-step approach involves Friedel-Crafts acylation of benzene with 2-chlorobenzoic acid methyl ester, followed by fluorination.

Step 1: Acylation

-

Reagent: AlCl₃ (1.2 equiv) in dichloromethane (DCM) at 0°C.

Step 2: Fluorination

Trade-offs:

-

Lower overall yield due to competing side reactions.

-

Requires hazardous AlCl₃ and specialized fluorinating agents.

Multi-Step Synthesis via Nitro Reduction and Diazotization

Nitro Group Introduction and Subsequent Functionalization

This route employs nitration, reduction, and diazotization to install the fluorophenyl group.

Step 1: Nitration of Methyl 2-Methylbenzoate

Step 2: Reduction to Amine

Step 3: Diazotization and Fluorination

Critical Analysis:

-

Labor-intensive with multiple purification steps.

-

Diazonium intermediates pose explosion risks.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost | Complexity | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 70–85 | Low | Low | High |

| Suzuki-Miyaura Coupling | 60–75 | High | Moderate | Moderate |

| Friedel-Crafts/Fluorination | 50–65 | Moderate | High | Low |

| Multi-Step Diazotization | 40–50 | Low | Very High | Low |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorophenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: 2-(3-fluorophenyl)benzoic acid.

Reduction: 2-(3-fluorophenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(3-fluorophenyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-fluorophenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom at the para position.

Methyl 2-(4-fluorophenyl)benzoate: Similar structure but with the fluorophenyl group at the para position.

Methyl 2-(2-fluorophenyl)benzoate: Similar structure but with the fluorophenyl group at the ortho position.

Uniqueness

Methyl 2-(3-fluorophenyl)benzoate is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The meta position of the fluorine atom can lead to different electronic and steric effects compared to the ortho and para positions, making this compound particularly interesting for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.